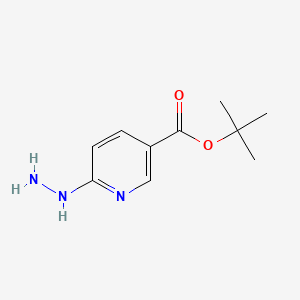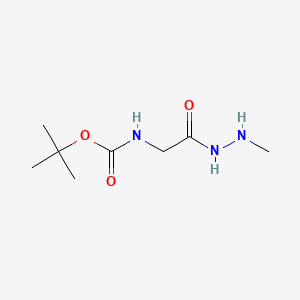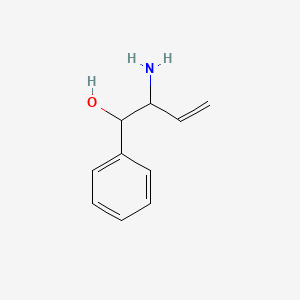![molecular formula C13H22Cl2N2O2 B573453 C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride CAS No. 174560-85-1](/img/structure/B573453.png)
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. This compound is characterized by the presence of a morpholine ring substituted with a methoxybenzyl group and a methylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the morpholine intermediate.
Addition of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.
科学研究应用
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
4-Methoxybenzyl chloride: A precursor used in the synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride.
Morpholine derivatives: Compounds with similar structural features but different substituents on the morpholine ring.
Uniqueness
This compound is unique due to the specific combination of the methoxybenzyl and methylamine groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)9-15-6-7-17-13(8-14)10-15;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCRBOSGGXVJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline](/img/structure/B573373.png)
![5,6-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573375.png)



![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)

